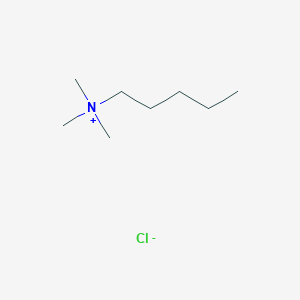
N,N,N-Trimethylpentan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylpentan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C8H20ClN. It is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylpentan-1-aminium chloride can be synthesized through the quaternization of pentan-1-amine with methyl chloride. The reaction typically involves the following steps:
Reactants: Pentan-1-amine and methyl chloride.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: Pentan-1-amine is dissolved in the solvent, and methyl chloride is bubbled through the solution. The reaction mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of pentan-1-amine and methyl chloride.
Continuous Flow Reactors: The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylpentan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: The product will be a new quaternary ammonium compound with the nucleophile replacing the chloride ion.
Oxidation: The product may be an oxidized form of the aminium compound.
Reduction: The product may be a reduced form of the aminium compound.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylpentan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethylpentan-1-aminium chloride exerts its effects involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. This property is utilized in various applications, including drug delivery and antimicrobial formulations.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethylbutan-1-aminium chloride: Similar structure but with a shorter alkyl chain.
N,N,N-Trimethylhexan-1-aminium chloride: Similar structure but with a longer alkyl chain.
N,N,N-Trimethyloctan-1-aminium chloride: Similar structure but with an even longer alkyl chain.
Uniqueness
N,N,N-Trimethylpentan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and in applications involving membrane interactions.
Propiedades
Número CAS |
26119-36-8 |
|---|---|
Fórmula molecular |
C8H20ClN |
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
trimethyl(pentyl)azanium;chloride |
InChI |
InChI=1S/C8H20N.ClH/c1-5-6-7-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GOVIUHPOWVHXMZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


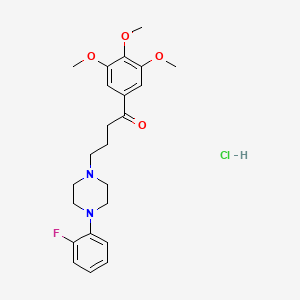
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
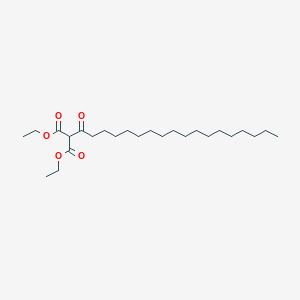

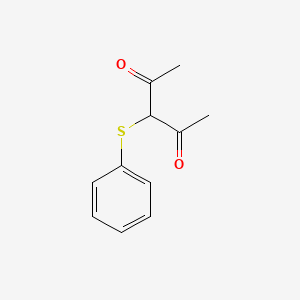

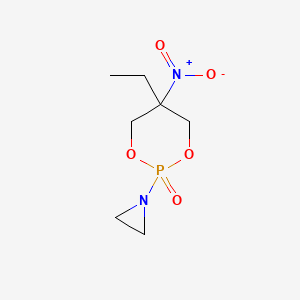
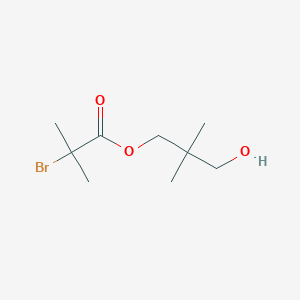
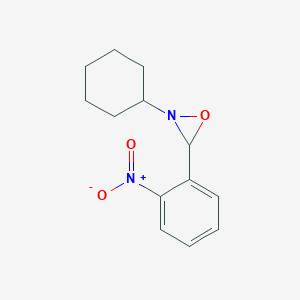

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


